molecular formula C13H10ClN3O4S2 B565427 Lornoxicam-d4 CAS No. 1216527-48-8

Lornoxicam-d4

Cat. No. B565427
CAS RN: 1216527-48-8
M. Wt: 375.834
InChI Key: WLHQHAUOOXYABV-QFFDRWTDSA-N
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Description

Lornoxicam-d4 is an internal standard used for the quantification of lornoxicam . It’s a COX inhibitor and a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory and analgesic properties . It inhibits the production of thromboxane B2 from arachidonic acid in HEL human erythroleukemic cells, which endogenously express COX-1 . It also inhibits LPS-induced formation of prostaglandin F1α from arachidonic acid in Mono-Mac-6 cells, which endogenously express COX-2 .


Synthesis Analysis

The synthesis process of raw lornoxicam involves the preparation of two polymorphs through a recrystallization procedure .


Molecular Structure Analysis

The molecular formula of Lornoxicam-d4 is C13H6ClD4N3O4S2 . The formal name is 6-chloro-4-hydroxy-2-methyl-N-2-pyridinyl-d4-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide-1,1-dioxide .


Chemical Reactions Analysis

Lornoxicam-d4 was exposed to thermal, photolytic, hydrolytic, and oxidative stress, and the stressed samples were analyzed . The peak homogeneity data for Lornoxicam-d4 in the chromatograms from the stressed samples demonstrated the specificity of the method for analysis of Lornoxicam-d4 in the presence of the degradation products .


Physical And Chemical Properties Analysis

Lornoxicam-d4 is a solid substance . Its molecular weight is 375.8 g/mol . The solubility of the hot melt extruded Lornoxicam-d4 was improved and found to be in the range 35–86 μg/ml .

Scientific Research Applications

  • Topical Delivery : Lornoxicam has been formulated into a niosomal gel for topical application, showing enhanced anti-inflammatory activity and significant improvement in skin permeation and deposition over plain lornoxicam gel (Kumbhar, Wavikar, & Vavia, 2013).

  • Transdermal Delivery : Research on bilosomes, nanovesicular carriers, for transdermal delivery of lornoxicam has shown improved anti-inflammatory and antinociceptive activities and enhanced in vivo permeation (Ahmed, Kassem, & Sayed, 2020).

  • Pharmacological Properties : Lornoxicam's potent anti-inflammatory and analgesic effects, inhibition of polymorphonuclear leukocyte migration, and stimulation of proteoglycan synthesis in cartilage have been noted (Pruss et al., 1990).

  • Therapeutic Potential : Its effectiveness in relieving postoperative pain, osteoarthritis, rheumatoid arthritis, and other painful conditions has been established, with a tolerability profile characteristic of an NSAID (Balfour, Fitton, & Barradell, 1996).

  • Spectrophotometric Estimation : A study on hydrotropic solubilization for spectrophotometric estimation of lornoxicam in tablets has been conducted, offering a new, accurate, and cost-effective method for routine analysis (Abraham et al., 2014).

  • Cerebral Pain-Processing Modulation : Lornoxicam has been shown to modulate cerebral pain processing, significantly reducing pain sensation and suppressing pain-induced brain activation in several regions (Lorenz et al., 2008).

  • Haemodynamic Responses : A study on the effects of lornoxicam on haemodynamic responses during laryngoscopy and tracheal intubation in the elderly showed that preoperative administration of Lornoxicam attenuates these responses (Riad & Moussa, 2008).

  • Liquid Crystalline Gel : A liquid crystalline gel containing a lornoxicam/cyclodextrin complex has been developed, showing superior anti-inflammatory activity when applied topically (Ammar et al., 2012).

  • Inhibition of Cyclooxygenase and Nitric Oxide Synthase : Lornoxicam inhibits cyclooxygenase-1/-2, inducible nitric oxide synthase, and the formation of interleukin-6 in vitro, supporting its marked anti-inflammatory and analgesic activities found in animal models and clinical studies (Berg et al., 1999).

  • Pain Control after Dental Surgery : Lornoxicam's efficacy in pain control after dental surgery, showing comparable or superior results to morphine, has been demonstrated (Nørholt et al., 1996).

Safety And Hazards

Lornoxicam-d4 is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Considering that the metabolism of Lornoxicam-d4 is mainly by the CYP2C9 enzyme and a significant proportion of the metabolite is excreted in the urine through the kidneys, it was appropriate to explore the CYP2C9 genotype and CrCl levels as covariates in the population pharmacokinetic model of Lornoxicam-d4 . Through the results of this study, individualized and effective Lornoxicam-d4 therapy taking into account the genotype and degree of renal function of individuals will be possible in the future .

properties

IUPAC Name

6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-(3,4,5,6-tetradeuteriopyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHQHAUOOXYABV-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=C(C3=C(C=C(S3)Cl)S(=O)(=O)N2C)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857942
Record name 6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-N-[(~2~H_4_)pyridin-2-yl]-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lornoxicam-d4

CAS RN

1216527-48-8
Record name 6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-N-[(~2~H_4_)pyridin-2-yl]-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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